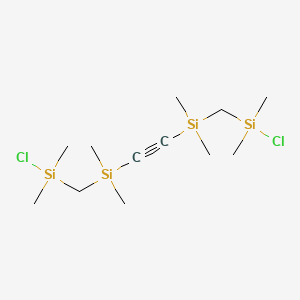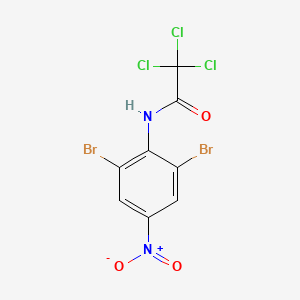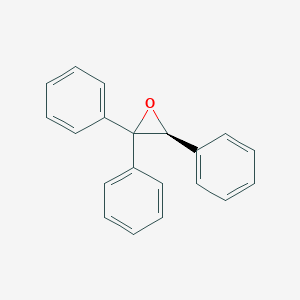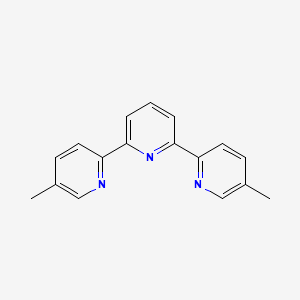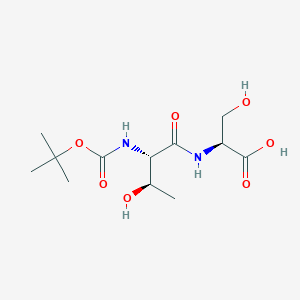
N-(tert-Butoxycarbonyl)-L-threonyl-L-serine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(tert-Butoxycarbonyl)-L-threonyl-L-serine is a compound that belongs to the class of N-protected amino acids. The tert-butyloxycarbonyl (Boc) group is commonly used in organic synthesis to protect amino groups during chemical reactions. This compound is particularly useful in peptide synthesis and other applications where selective protection and deprotection of functional groups are required.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(tert-Butoxycarbonyl)-L-threonyl-L-serine typically involves the protection of the amino group of L-threonine and L-serine with the Boc group. This is achieved by reacting the amino acids with di-tert-butyl dicarbonate under basic conditions. The reaction is usually carried out in a solvent such as tetrahydrofuran (THF) or acetonitrile, and a base like sodium hydroxide or 4-dimethylaminopyridine (DMAP) is used to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Flow microreactor systems have been developed to introduce the Boc group efficiently and sustainably. These systems offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes .
Analyse Chemischer Reaktionen
Types of Reactions
N-(tert-Butoxycarbonyl)-L-threonyl-L-serine undergoes various chemical reactions, including:
Deprotection: Removal of the Boc group using acids such as trifluoroacetic acid (TFA) or hydrochloric acid in organic solvents.
Substitution: Reactions involving the substitution of functional groups on the amino acids.
Oxidation and Reduction: Reactions that modify the oxidation state of the compound.
Common Reagents and Conditions
Deprotection: TFA in dichloromethane or HCl in methanol are commonly used for Boc deprotection.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution reaction.
Oxidation and Reduction: Reagents such as hydrogen peroxide for oxidation and sodium borohydride for reduction.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, deprotection of this compound yields L-threonyl-L-serine, which can be further modified for various applications .
Wissenschaftliche Forschungsanwendungen
N-(tert-Butoxycarbonyl)-L-threonyl-L-serine has several scientific research applications:
Chemistry: Used in peptide synthesis and as a building block for more complex molecules.
Biology: Studied for its role in protein synthesis and modification.
Medicine: Investigated for potential therapeutic applications, including drug development.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Wirkmechanismus
The mechanism of action of N-(tert-Butoxycarbonyl)-L-threonyl-L-serine primarily involves the protection and deprotection of amino groups. The Boc group provides stability to the amino acids during chemical reactions, preventing unwanted side reactions. Upon deprotection, the amino acids can participate in various biochemical pathways and reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(tert-Butoxycarbonyl)-L-threonine
- N-(tert-Butoxycarbonyl)-L-serine
- N-(tert-Butoxycarbonyl)-L-alanine
- N-(tert-Butoxycarbonyl)-L-valine
Uniqueness
N-(tert-Butoxycarbonyl)-L-threonyl-L-serine is unique due to its combination of L-threonine and L-serine, providing distinct properties and reactivity compared to other N-protected amino acids. Its dual amino acid structure allows for more complex and versatile applications in peptide synthesis and other fields .
Eigenschaften
CAS-Nummer |
185452-96-4 |
|---|---|
Molekularformel |
C12H22N2O7 |
Molekulargewicht |
306.31 g/mol |
IUPAC-Name |
(2S)-3-hydroxy-2-[[(2S,3R)-3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoyl]amino]propanoic acid |
InChI |
InChI=1S/C12H22N2O7/c1-6(16)8(14-11(20)21-12(2,3)4)9(17)13-7(5-15)10(18)19/h6-8,15-16H,5H2,1-4H3,(H,13,17)(H,14,20)(H,18,19)/t6-,7+,8+/m1/s1 |
InChI-Schlüssel |
HBKONBJCQJYBCU-CSMHCCOUSA-N |
Isomerische SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CO)C(=O)O)NC(=O)OC(C)(C)C)O |
Kanonische SMILES |
CC(C(C(=O)NC(CO)C(=O)O)NC(=O)OC(C)(C)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


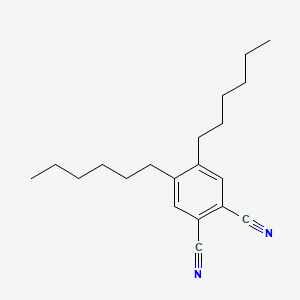

![2,2'-{Ditellane-1,2-diylbis[(2H-1,3-dithiol-4-yl-2-ylidene)]}bis(2H-1,3-dithiole)](/img/structure/B14264675.png)

![3-{[1-(1H-Indol-2-yl)-2-(pyridin-3-yl)ethenyl]sulfanyl}propane-1-thiol](/img/structure/B14264681.png)
![N-{Bis[(propan-2-yl)oxy]phosphoryl}glycylglycine](/img/structure/B14264689.png)
![2-Methyl-1-[4-(4-nitrophenyl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B14264714.png)
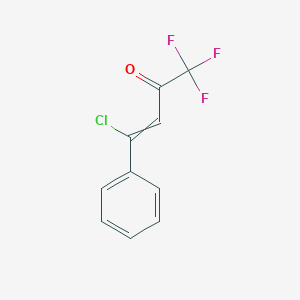
![4-Phenyl-3-[(triphenyl-lambda~5~-phosphanylidene)amino]-1,3-thiazole-2(3H)-thione](/img/structure/B14264727.png)
![Acetic acid, [[bis(4-methoxyphenyl)methyl]imino]-, methyl ester](/img/structure/B14264737.png)
